2,2,2-Trifluoro-1-(9-anthryl)ethanol

Description

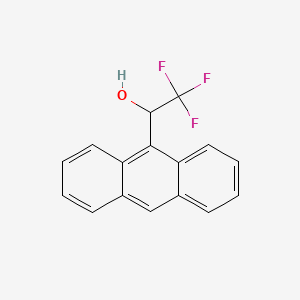

Structure

3D Structure

Properties

IUPAC Name |

1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968284 | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRKLE'S ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol: Properties and Applications in Chiral Analysis

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol , often referred to as Pirkle's alcohol, stands as a cornerstone chiral solvating agent in the field of stereochemistry.[1] Its unique structural features, combining a bulky, planar aromatic anthryl group with a sterically demanding and electron-withdrawing trifluoromethyl group, enable it to form transient diastereomeric complexes with a wide range of chiral molecules. This guide provides a comprehensive overview of its physical and chemical properties, and a detailed exploration of its application in the determination of enantiomeric excess and absolute configuration using Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is an off-white to light yellow crystalline solid at room temperature, and is stable when protected from light and oxygen.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁F₃O | [2][3] |

| Molecular Weight | 276.26 g/mol | [2][3] |

| Melting Point | 134 - 136 °C | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

| Optical Rotation | [α]²⁰D = +27° to +34° (c=1, CHCl₃) | [2] |

| CAS Number | 60646-30-2 | [2][3][4] |

| Purity | ≥ 99% (GC) | [2] |

Solubility

Spectroscopic Data

The structural elucidation and characterization of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol are supported by various spectroscopic techniques.

-

¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra exhibit characteristic signals corresponding to the anthryl and trifluoroethanol moieties. The presence of the chiral center leads to complex splitting patterns, which are instrumental in its application as a chiral solvating agent.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds of the anthracene ring.[4][5]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak at m/z 276.[4][5]

Synthesis of Enantiopure (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

The synthesis of enantiopure Pirkle's alcohol is a critical process for its application in chiral analysis. A common route involves the asymmetric reduction of the corresponding ketone.

One established method involves the trifluoroacetylation of anthracene to produce trifluoromethyl 9-anthryl ketone.[1] This ketone is then stereoselectively reduced using a chiral hydride reagent, such as one prepared from lithium aluminum hydride and a chiral auxiliary like (4S,5S)-(–)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline, to yield the desired (S)-enantiomer.[1]

Alternatively, a racemic mixture of Pirkle's alcohol can be synthesized by reducing trifluoromethyl 9-anthryl ketone with a non-chiral reducing agent like sodium borohydride.[1] The resulting enantiomers are then separated, often by derivatization with an enantiopure chiral resolving agent, such as 1-(1-Naphthyl)ethyl isocyanate, to form diastereomers that can be separated by chromatography.[1] Subsequent hydrolysis of the separated diastereomers affords the individual enantiopure alcohols.[1]

Caption: Synthetic routes to (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

Application in Chiral Analysis: Determination of Enantiomeric Excess by NMR Spectroscopy

The primary and most significant application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is as a chiral solvating agent (CSA) in NMR spectroscopy for the determination of enantiomeric purity (e.e.) and, in many cases, the absolute configuration of chiral analytes.[1][2][6]

Mechanism of Chiral Recognition

The efficacy of Pirkle's alcohol as a CSA is based on the formation of transient, non-covalent diastereomeric solvates with the enantiomers of a chiral analyte in solution.[1] These interactions, primarily driven by hydrogen bonding, π-π stacking, and steric effects, create distinct chemical environments for the two enantiomers.

The "three-point interaction model" provides a framework for understanding this chiral recognition.[7] For effective discrimination, there should be at least three points of interaction between the chiral solvating agent and the analyte, with at least one of these interactions being stereochemically dependent. In the case of Pirkle's alcohol, these interactions typically involve:

-

Hydrogen bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor or acceptor.

-

π-π stacking: The electron-rich anthracene ring of Pirkle's alcohol can interact with aromatic or other π-systems in the analyte.

-

Steric hindrance: The bulky anthryl and trifluoromethyl groups create a defined chiral pocket, leading to differential steric interactions with the two enantiomers of the analyte.

This differential interaction results in the formation of two diastereomeric complexes with different energies and geometries. Consequently, in the NMR spectrum, the signals of the enantiomers, which are otherwise indistinguishable (isochronous), become resolved into two separate signals (anisochronous).[1]

Caption: Mechanism of chiral recognition by Pirkle's alcohol in NMR spectroscopy.

Experimental Protocol for Enantiomeric Excess Determination

The following is a generalized, step-by-step methodology for determining the enantiomeric excess of a chiral analyte using (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

Materials:

-

Chiral analyte of unknown enantiomeric excess

-

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)

-

High-purity NMR solvent (e.g., CDCl₃)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation (Analyte Only):

-

Accurately weigh a suitable amount of the chiral analyte and dissolve it in the NMR solvent in a clean, dry NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte. This serves as a reference to identify the signals of interest and confirm their isochronous nature.

-

-

Sample Preparation (Analyte with Pirkle's Alcohol):

-

To the same NMR tube containing the analyte solution, add a molar excess of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. A 1.5 to 5-fold molar excess of the CSA is typically sufficient, but optimization may be required.

-

Ensure the CSA is fully dissolved. Gentle agitation or vortexing may be necessary.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture. It is crucial to use the same NMR parameters as the initial analyte spectrum to allow for direct comparison.

-

Observe the spectrum for the resolution of signals corresponding to the enantiomers of the analyte. The degree of separation will depend on the nature of the analyte and the strength of the diastereomeric interactions.

-

-

Data Analysis and Enantiomeric Excess Calculation:

-

Identify the pair of resolved signals corresponding to a specific proton (or group of protons) in the two enantiomers.

-

Carefully integrate the areas of these two signals. Let the integration values be A₁ and A₂.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100

-

Caption: Experimental workflow for determining enantiomeric excess using Pirkle's alcohol.

Other Applications

Beyond its primary role as a chiral solvating agent, (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol also finds utility in other areas of chemical research:

-

Chiral Stationary Phases for HPLC: Derivatives of Pirkle's alcohol have been used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers.

-

Building Block in Asymmetric Synthesis: Its chiral nature and the presence of the reactive hydroxyl group make it a valuable building block for the synthesis of more complex chiral molecules, particularly those containing a trifluoromethyl group, which can be important in medicinal chemistry.[2]

Safety and Handling

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is classified as an irritant.[4][5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. Store the compound at room temperature in a tightly sealed container, protected from light.[2]

Conclusion

(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a powerful and versatile tool in the field of stereochemistry. Its well-defined structure and predictable interactions with a variety of chiral molecules make it an indispensable reagent for the determination of enantiomeric excess by NMR spectroscopy. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and a practical protocol for its application, underscoring its continued importance in academic and industrial research settings.

References

-

Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]

-

PubChem. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

CORE. Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Retrieved from [Link]

-

Wikipedia. Pirkle's alcohol. Retrieved from [Link]

-

PubChem. 2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

PubChem. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

Wikipedia. Chiral analysis. Retrieved from [Link]

-

ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. Retrieved from [Link]

-

NIST WebBook. Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

Sources

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]

- 4. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 2724111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol: Properties, Synthesis, and Applications in Chiral Recognition

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, a pivotal tool in stereochemical analysis. Widely known as Pirkle's alcohol, this chiral fluoroalcohol has become indispensable for researchers, scientists, and drug development professionals. This document delves into its synthesis, purification, and detailed application as a chiral solvating agent for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy, supported by an exploration of its underlying chiral recognition mechanism.

Core Molecular and Physical Characteristics

(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a crystalline solid at room temperature.[1] Its trifluoromethyl group significantly influences its electronic properties, enhancing its acidity and hydrogen-bonding capabilities compared to non-fluorinated alcohols.[2]

Table 1: Physicochemical Properties of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

| Property | Value | References |

| CAS Number | 53531-34-3 | [3] |

| Molecular Formula | C₁₆H₁₁F₃O | [3] |

| Molecular Weight | 276.26 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 134-136 °C | [3] |

| Optical Rotation | [α]²⁰/D = -30.5 ± 1° (c=1, CHCl₃) | [3] |

| Purity | ≥ 99% (GC) | [3] |

Synthesis and Purification: Achieving High Enantiopurity

The enantioselective synthesis of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is crucial for its application in chiral recognition. The most effective method involves the asymmetric reduction of the prochiral precursor, 9-anthryl trifluoromethyl ketone.

Enantioselective Reduction of 9-Anthryl Trifluoromethyl Ketone

A highly effective method for this transformation is the use of a chiral hydride reagent, such as BINAL-H.[4][5] The (R)-BINAL-H reagent, prepared from (R)-1,1'-bi-2-naphthol, lithium aluminum hydride, and an alcohol, selectively delivers a hydride to one face of the ketone, yielding the (R)-enantiomer of the alcohol with high enantioselectivity.[5][6]

Caption: Asymmetric synthesis of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

Experimental Protocol: Asymmetric Reduction

-

Preparation of (R)-BINAL-H: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of (R)-(+)-1,1'-bi-2-naphthol in anhydrous tetrahydrofuran (THF) is prepared. To this solution, an equimolar amount of a solution of lithium aluminum hydride in THF is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is stirred for a specified period to allow for the formation of the chiral complex.

-

Reduction Reaction: The solution of 9-anthryl trifluoromethyl ketone in anhydrous THF is added slowly to the freshly prepared (R)-BINAL-H solution at a low temperature (e.g., -78 °C).[5]

-

Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent, such as water or an aqueous solution of Rochelle's salt.

-

Workup and Extraction: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. For achieving very high enantiomeric excess, preparative chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be employed.[7][8]

Chemical Properties and Reactivity

Acidity

Stability

(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a stable crystalline solid under standard laboratory conditions. However, as with many complex organic molecules, it is advisable to store it in a cool, dark place under an inert atmosphere to prevent potential degradation over long periods. Studies on similar trifluoroethanol derivatives suggest good stability, though strong oxidizing agents and bases should be avoided.[9][10][11]

Mechanism of Chiral Recognition in NMR Spectroscopy

The primary application of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is as a chiral solvating agent (CSA) for the determination of enantiomeric excess (e.e.) by NMR spectroscopy.[1][3] This is a non-covalent method, meaning the analyte can be recovered unchanged after the analysis.

The underlying principle is the formation of transient, diastereomeric complexes between the chiral solvating agent and the two enantiomers of the analyte. These diastereomeric complexes have different energies and, consequently, different NMR spectra, leading to the separation of signals for the two enantiomers.[12]

The chiral recognition is generally attributed to a "three-point interaction" model, which involves a combination of:[13][14][15]

-

Hydrogen Bonding: The acidic hydroxyl group of Pirkle's alcohol acts as a strong hydrogen bond donor to a basic site on the analyte (e.g., an amine, carbonyl, or sulfoxide).

-

π-π Stacking: The electron-rich anthracene ring of Pirkle's alcohol can engage in π-π stacking interactions with an aromatic ring on the analyte.

-

Steric Hindrance: The bulky anthracene and trifluoromethyl groups create a specific chiral environment, leading to steric repulsion with certain substituents on one enantiomer of the analyte more than the other.

Caption: Workflow of chiral recognition using Pirkle's alcohol in NMR.

Application in NMR Spectroscopy: A Practical Protocol

Sample Preparation

-

Analyte Solution: Prepare a solution of the racemic or enantiomerically enriched analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). A typical concentration is around 10-20 mg of the analyte in 0.6-0.7 mL of solvent.[16][17]

-

Addition of Pirkle's Alcohol: To the analyte solution, add a molar excess of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. The optimal molar ratio of CSA to analyte can vary, but a good starting point is 1.5 to 3 equivalents of the CSA.[12]

-

Homogenization: Ensure the sample is thoroughly mixed to facilitate the formation of the diastereomeric complexes.

NMR Acquisition

-

Acquire a standard ¹H NMR spectrum of the mixture.

-

Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers. Protons close to the stereocenter often exhibit the largest chemical shift differences (Δδ).

-

Carefully integrate the separated signals corresponding to the two diastereomeric complexes.

Calculation of Enantiomeric Excess

The enantiomeric excess (e.e.) is calculated from the integration values (I) of the signals for the two enantiomers:

e.e. (%) = [ | I_major - I_minor | / ( I_major + I_minor ) ] * 100

Spectroscopic Data

Table 2: Representative Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Complex aromatic signals, a characteristic quartet for the carbinol proton (CH-OH) due to coupling with the CF₃ group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | A quartet for the carbon of the CF₃ group, a quartet for the carbinol carbon, and multiple signals in the aromatic region. |

| IR Spectroscopy | Strong O-H stretching band, C-H stretching bands in the aromatic region, and very strong C-F stretching bands. |

| Raman Spectroscopy | Complements the IR data, often showing strong aromatic ring vibrations. |

Note: Specific chemical shifts and peak positions can be found in spectral databases such as SpectraBase.[18]

Safety and Handling

(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant.[19] All handling should be performed in a well-ventilated fume hood.

Conclusion

(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a powerful and versatile tool for the stereochemical analysis of chiral molecules. Its unique combination of a bulky, electron-rich aromatic system and an acidic, sterically demanding trifluoromethyl carbinol center allows for effective chiral recognition through the formation of transient diastereomeric complexes. This in-depth guide has provided a comprehensive overview of its properties, synthesis, and practical application, underscoring its continued importance in academic research and the pharmaceutical industry.

References

-

Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]

-

Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]

-

ResearchGate. (2025). NMR determination of enantiomeric excess. Retrieved from [Link]

-

ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

-

UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

-

CORE. (n.d.). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Retrieved from [Link]

-

PubMed. (2013). Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pKa values of fluorocompounds in water using 19F NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Pirkle's alcohol. Retrieved from [Link]

-

PMC - NIH. (n.d.). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. Retrieved from [Link]

-

ACS Publications. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (2025). Effect of trifluoroethanol on the conformational stability of a hyperthermophilic esterase: A CD study. Retrieved from [Link]

-

PubMed. (2002). Trifluoroethanol increases the stability of Delta(5)-3-ketosteroid isomerase. 15N NMR relaxation studies. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

ACS Publications. (2024). Determining the Surface pKa of Perfluorooctanoic Acid. The Journal of Physical Chemistry C. Retrieved from [Link]

-

University of Manchester. (n.d.). CCDC 922576: Experimental Crystal Structure Determination. Retrieved from [Link]

-

University of Bristol. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Course Hero. (n.d.). ASYMMETRIC SYNTHESIS-II. Retrieved from [Link]

-

PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

Regis Technologies. (n.d.). 2,2,2-Trifluoro-1-(9-anthryl)-ethanol. Retrieved from [Link]

-

Regis Technologies. (n.d.). 2,2,2-Trifluoro-1-(9-anthryl)-ethanol. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

ACS Publications. (1990). Computational analysis of chiral recognition in Pirkle phases. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Retrieved from [Link]

-

Semantic Scholar. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Retrieved from [Link]

-

CCDC. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

Slideshare. (n.d.). Reduction with (S)-BINAL-H and (R,R)-DIOP. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

OSTI.GOV. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

-

Spectroscopy Online. (2015). Lineshapes in IR and Raman Spectroscopy: A Primer. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Spectra–Structure Correlations in Raman Spectroscopy. Retrieved from [Link]

-

PUBDB. (2025). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination (2024). Retrieved from [Link]

Sources

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Reduction with (S)-BINAL-H and (R,R)-DIOP | PPTX [slideshare.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoroethanol increases the stability of Delta(5)-3-ketosteroid isomerase. 15N NMR relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Chiral analysis - Wikipedia [en.wikipedia.org]

- 16. depts.washington.edu [depts.washington.edu]

- 17. How to make an NMR sample [chem.ch.huji.ac.il]

- 18. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 7006444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR], 100MG | Labscoop [labscoop.com]

2,2,2-Trifluoro-1-(9-anthryl)ethanol safety data sheet and handling precautions.

An In-Depth Technical Guide to the Safe Handling of 2,2,2-Trifluoro-1-(9-anthryl)ethanol for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides comprehensive safety information and handling protocols for this compound (CAS No. for racemic mixture: 65487-67-4; (R)-enantiomer: 53531-34-3; (S)-enantiomer: 60646-30-2), a compound frequently utilized in chemical synthesis and analysis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who may handle this substance. The information herein is synthesized from publicly available safety data and is intended to supplement, not replace, institutional safety protocols and a thorough review of the substance-specific Safety Data Sheet (SDS).

Compound Profile and Hazard Identification

This compound is a solid organic compound characterized by a trifluoromethyl group and an anthryl moiety attached to a chiral alcohol.[1][2] Its molecular structure dictates its reactivity and toxicological profile.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁F₃O | PubChem[1][4] |

| Molecular Weight | 276.25 g/mol | PubChem[1][4] |

| Appearance | Solid | N/A |

| Melting Point | 132-135 °C | Sigma-Aldrich[2][5] |

| Solubility | Soluble in chloroform | Sigma-Aldrich[2] |

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1][4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4][6]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][4][6]

Some suppliers also note Acute Oral Toxicity (Category 4), H302 - Harmful if swallowed.[6] It is crucial to consult the specific SDS from your supplier for the most accurate and up-to-date hazard information.

Core Safety Principles and Risk Mitigation

The primary routes of exposure to this compound are inhalation of dust, skin contact, and eye contact. The following sections detail the necessary precautions to minimize these risks.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure.

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7] Ensure the fume hood has adequate face velocity and is functioning correctly before beginning work.

-

Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to eliminate direct contact.

Personal Protective Equipment (PPE): Essential for Direct Handling

The appropriate selection and use of PPE are critical for preventing exposure.

-

Eye Protection: ANSI/ISEA Z87.1 compliant safety glasses with side shields are mandatory. For tasks with a higher risk of splashing or dust generation, chemical splash goggles should be worn.[7][8]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn when handling the compound.[6] Gloves must be inspected for any signs of degradation or perforation before use.[6] Always use proper glove removal technique to avoid contaminating your skin.[6]

-

Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[6][8]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[6]

Standard Operating Procedures for Safe Handling

Adherence to established protocols is key to a safe laboratory environment.

General Handling and Storage

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry, well-ventilated area.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized protocol for handling this compound in a laboratory setting.

-

Preparation:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Ensure all necessary engineering controls and PPE are in place and functional.

-

Designate a specific area within the fume hood for handling the compound.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood or a balance enclosure.

-

Use a spatula to handle the solid material, minimizing the generation of dust.

-

Close the container immediately after use.

-

-

Reaction Setup:

-

If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

Ensure all reaction vessels are properly secured.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Dispose of waste in a properly labeled hazardous waste container.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.[8][10]

Accidental Release Measures

For a small spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[6]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, evacuate the area and contact your institution's emergency response team.

Visualization of Safety Protocols

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection flowchart for handling the compound.

Spill Response Decision Tree

Caption: Decision-making for spill response procedures.

Conclusion

This compound is a valuable research chemical, and its safe use is paramount. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can minimize risks and maintain a safe laboratory environment. Always prioritize a thorough review of the supplier-specific Safety Data Sheet before commencing any work.

References

- Loba Chemie. (2016). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS.

- Sciencelab.com. (2005). 2,2,2- Trifluoroethanol MSDS.

- PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

- Angene Chemical. (2025). Safety Data Sheet - 1-(Anthracen-9-yl)-2,2,2-trifluoroethanol.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

- Sigma-Aldrich. (n.d.). (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol = 98 53531-34-3.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol.

- ChemicalBook. (2025). (R)-(-)-2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL | 53531-34-3.

- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.

- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan.

- National Research Council. (2011). Prudent Practices in the Laboratory: Management of Chemicals.

- Texas A&M University-San Antonio. (2020). LABORATORY SAFETY PROGRAM GUIDELINE. Retrieved from Texas A&M University-San Antonio website.

Sources

- 1. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-1-(9-蒽基)-2,2,2-三氟乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 2724111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 7006444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-2,2,2-TRIFLUORO-1-(9-ANTHRYL)ETHANOL | 53531-34-3 [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

Understanding Diastereomeric Interactions with 2,2,2-Trifluoro-1-(9-anthryl)ethanol: A Technical Guide

Introduction: The Significance of Chiral Recognition in Modern Chemistry

In the realm of molecular science, chirality is a fundamental concept with profound implications, particularly in the pharmaceutical and life sciences sectors. The differential physiological effects of enantiomers—non-superimposable mirror-image molecules—necessitate precise methods for their separation and analysis.[1][2] This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), a powerful chiral solvating agent (CSA), and its application in elucidating the complexities of diastereomeric interactions.

First reported by the research group of William H. Pirkle, and thus commonly known as Pirkle's alcohol, TFAE has become an indispensable tool for chemists.[3][4] Its unique molecular architecture, featuring a bulky anthryl group, a highly electronegative trifluoromethyl group, and an acidic hydroxyl group, enables it to form transient diastereomeric complexes with a wide array of chiral molecules.[4] These interactions are the cornerstone of its utility in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity and the assignment of absolute configuration.[3][5][6] This guide will delve into the core principles of TFAE's chiral recognition mechanism, provide detailed experimental protocols for its application, and discuss its broader impact on drug development and materials science.

Molecular Architecture and Physicochemical Properties

The efficacy of TFAE as a chiral solvating agent is a direct consequence of its distinct structural features. The molecule consists of a stereogenic center to which a large, planar 9-anthryl group, a sterically demanding and highly electronegative trifluoromethyl group, and a hydrogen-bonding hydroxyl group are attached.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₁F₃O[3] |

| Molar Mass | 276.258 g·mol⁻¹[3] |

| Appearance | Off-white crystalline solid[3] |

| Melting Point | 132-135 °C[7] |

| CAS Number | 65487-67-4 (racemic)[3][8], 53531-34-3 (R)-enantiomer[3][9], 60646-30-2 (S)-enantiomer[3] |

The trifluoromethyl group significantly increases the acidity of the hydroxyl proton, making it a potent hydrogen bond donor.[4] The expansive π-system of the anthracene moiety serves as a site for π-π stacking interactions, while its steric bulk creates a defined chiral pocket.[4]

Synthesis of Enantiopure TFAE

The availability of enantiomerically pure TFAE is crucial for its application in chiral recognition.[4] One common synthetic route involves the trifluoroacetylation of anthracene to yield trifluoromethyl 9-anthryl ketone. This ketone can then be asymmetrically reduced using a chiral hydride reagent, such as one prepared from lithium aluminum hydride and a chiral oxazoline, to produce the desired enantiomer of TFAE.[3] An alternative method involves the reduction of the ketone with sodium borohydride to produce racemic TFAE, followed by resolution. This is often achieved by derivatization with an enantiopure chiral resolving agent, such as 1-(1-naphthyl)ethyl isocyanate, to form diastereomeric carbamates that can be separated chromatographically. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of TFAE.[3]

The Core of Chiral Recognition: Formation of Diastereomeric Complexes

The fundamental principle behind the utility of TFAE lies in its ability to form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[4] These complexes exhibit different spatial arrangements and stabilities, which can be distinguished using spectroscopic techniques, most notably NMR.[4]

The formation of these diastereomeric complexes is governed by a combination of intermolecular forces, including:

-

Hydrogen Bonding: The acidic hydroxyl group of TFAE acts as a hydrogen bond donor, interacting with Lewis basic sites on the analyte, such as amines, alcohols, or carbonyl groups.

-

π-π Stacking: The electron-rich anthracene ring of TFAE can engage in π-π stacking interactions with aromatic moieties present in the analyte.

-

Dipole-Dipole Interactions: The strong dipole moment associated with the C-F bonds of the trifluoromethyl group can lead to dipole-dipole interactions with polar functional groups on the analyte.

-

Steric Repulsion: The bulky nature of both the anthryl group and the trifluoromethyl group creates a well-defined chiral environment, leading to differential steric repulsions with the different substituents of the analyte's enantiomers.

This multi-modal interaction is often conceptualized by the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these being stereochemically dependent.[1][10][11]

Figure 1: Formation of diastereomeric complexes leading to distinct NMR signals.

Application in NMR Spectroscopy: A Practical Workflow

The formation of diastereomeric complexes with different energies and geometries translates into observable differences in the NMR spectra of the analyte's enantiomers. Protons that are enantiotopic in the free analyte become diastereotopic in the presence of TFAE, resulting in separate signals with distinct chemical shifts.[3] The relative integration of these signals provides a direct measure of the enantiomeric excess (e.e.) of the analyte.

Experimental Protocol for Determining Enantiomeric Excess

The following is a generalized, step-by-step protocol for using TFAE to determine the e.e. of a chiral analyte by ¹H NMR spectroscopy.

-

Sample Preparation:

-

Accurately weigh a known amount of the chiral analyte (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

-

-

Addition of TFAE:

-

Prepare a stock solution of enantiopure TFAE in the same deuterated solvent.

-

Add a sub-stoichiometric amount of the TFAE stock solution to the NMR tube containing the analyte. It is often beneficial to perform a titration, adding increasing amounts of TFAE and monitoring the spectral changes.[12]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum after each addition of TFAE. It is crucial to allow the sample to reach thermal equilibrium before each measurement.

-

Optimize spectral parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise and accurate integration.

-

-

Data Analysis:

-

Identify a well-resolved proton signal of the analyte that shows clear separation into two distinct peaks in the presence of TFAE.

-

Carefully integrate the two peaks corresponding to the two diastereomeric complexes.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer)] x 100

-

Table 2: Illustrative ¹H NMR Data for a Racemic Amine in the Presence of (R)-TFAE

| Proton | Chemical Shift (ppm) - Free Amine | Chemical Shift (ppm) - R-Amine Complex | Chemical Shift (ppm) - S-Amine Complex | Δδ (ppm) |

| α-CH | 3.85 (quartet) | 3.78 (quartet) | 3.72 (quartet) | 0.06 |

| N-H | 1.50 (broad singlet) | 2.15 (broad singlet) | 2.25 (broad singlet) | 0.10 |

Note: The data presented is hypothetical and for illustrative purposes only.

Figure 2: Experimental workflow for e.e. determination using TFAE and NMR.

Advanced Mechanistic Insights and Chiral Recognition Models

While the three-point interaction model provides a useful conceptual framework, the precise nature of the diastereomeric complexes formed between TFAE and various analytes is a subject of ongoing research. Spectroscopic techniques, including 2D NMR (e.g., NOESY), coupled with computational modeling, have provided deeper insights into the geometry of these transient species.

For many analytes, a key interaction involves the formation of a hydrogen bond between the hydroxyl group of TFAE and a heteroatom on the analyte. The large anthryl group of TFAE then orients itself to maximize favorable π-π interactions with an aromatic ring on the analyte, while minimizing steric clashes with other substituents. The trifluoromethyl group, due to its steric bulk and electron-withdrawing nature, plays a crucial role in directing the overall geometry of the complex.

Broader Applications in Drug Development and Materials Science

The ability to rapidly and accurately determine the stereochemical composition of chiral molecules is of paramount importance in the pharmaceutical industry.[2][5][6] Since the physiological activity and toxicity of a drug can vary dramatically between its enantiomers, regulatory agencies often require the development and marketing of single-enantiomer drugs. TFAE serves as a valuable tool in this process, from the early stages of asymmetric synthesis and catalyst screening to quality control of the final active pharmaceutical ingredient (API).[13]

Beyond its role in chiral analysis, the unique optical and electronic properties of the anthracene moiety have led to the use of TFAE as a building block in materials science.[5] Its incorporation into polymers and other macromolecules can impart specific chiroptical properties, making it a valuable component in the development of novel materials for applications in organic electronics and photonics.[4][5]

Conclusion

This compound is a remarkably versatile and effective chiral solvating agent. Its utility stems from a well-defined molecular architecture that facilitates a combination of hydrogen bonding, π-π stacking, and steric interactions to form transient diastereomeric complexes with chiral analytes. The application of TFAE in conjunction with NMR spectroscopy provides a straightforward and reliable method for the determination of enantiomeric purity, a critical parameter in modern drug development and asymmetric synthesis. As our understanding of the subtle forces governing chiral recognition continues to evolve, the principles embodied by the interactions of Pirkle's alcohol will undoubtedly continue to inspire the design of new and even more effective tools for the analysis of chiral molecules.

References

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 4. This compound | 60686-64-8 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol = 98 53531-34-3 [sigmaaldrich.com]

- 8. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 7006444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure Pirkle's Alcohol and its Commercial Sources

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the accurate determination of enantiomeric purity and the separation of chiral molecules are paramount. Pirkle's alcohol, or (±)-2,2,2-trifluoro-1-(9-anthryl)ethanol, has emerged as a powerful tool in this pursuit, primarily utilized as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy and as the foundational component of Pirkle-type chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). This in-depth technical guide provides a comprehensive overview of enantiomerically pure Pirkle's alcohol, its commercial availability, and its critical applications in chiral analysis.

The Foundation: Understanding Pirkle's Alcohol

Pirkle's alcohol is a chiral fluoroalcohol that exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] Its utility in chiral recognition stems from its unique structural features: a bulky, planar anthracene ring system and a trifluoromethyl group, which create a well-defined chiral environment. These features facilitate the formation of transient diastereomeric complexes with other chiral molecules, leading to observable differences in their physical and spectroscopic properties.

The racemic mixture and its individual enantiomers are identified by the following CAS numbers:

| Compound | CAS Number |

| (±)-Pirkle's Alcohol | 65487-67-4 |

| (R)-(-)-Pirkle's Alcohol | 53531-34-3 |

| (S)-(+)-Pirkle's Alcohol | 60646-30-2 |

Commercial Availability of Enantiomerically Pure Pirkle's Alcohol

For researchers requiring enantiomerically pure Pirkle's alcohol as a chiral solvating agent for NMR studies, several reputable chemical suppliers offer the individual (R) and (S) enantiomers. The following table provides a comparative overview of offerings from prominent vendors.

| Supplier | Product Name | Purity | Optical Rotation ([α]D) | Available Quantities |

| Sigma-Aldrich | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | ≥98% (HPLC) | -30° (c=6 in chloroform) | 100 mg, 5 g |

| Thermo Scientific | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | 98+% | Not specified | 250 mg |

| Chem-Impex | (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | ≥99% (GC) | +27° to +34° (c=1 in chloroform) | Not specified |

It is crucial for researchers to consult the certificate of analysis provided by the supplier to confirm the enantiomeric purity and specific optical rotation of the purchased batch.

Core Application: Chiral Solvating Agent in NMR Spectroscopy

The primary application of enantiomerically pure Pirkle's alcohol is as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (ee) of chiral analytes.[1] The underlying principle is the formation of transient, non-covalent diastereomeric solvates between the chiral alcohol and the enantiomers of the analyte. These diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of each enantiomer.

Mechanism of Chiral Recognition in NMR

The formation of the diastereomeric complexes is driven by a combination of intermolecular interactions, including:

-

π-π stacking: Between the electron-rich anthracene ring of Pirkle's alcohol and an aromatic moiety on the analyte.

-

Hydrogen bonding: Between the hydroxyl group of Pirkle's alcohol and a hydrogen bond acceptor on the analyte (e.g., a carbonyl group, amine, or another hydroxyl group).

-

Steric interactions: The bulky nature of the anthracene and trifluoromethyl groups creates a sterically defined pocket that preferentially accommodates one enantiomer over the other.

This "three-point interaction" model, originally proposed by Dalgleish and championed by Pirkle, is fundamental to the chiral recognition process.[2]

References

Methodological & Application

Application Note: A Detailed Guide to Enantiomeric Excess (ee) Determination Using 2,2,2-Trifluoro-1-(9-anthryl)ethanol by ¹H NMR Spectroscopy

For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis and chiral analysis.

Introduction: The Imperative of Chiral Purity and the Role of NMR

In the landscape of modern chemistry, particularly within pharmaceutical and agrochemical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate measurement of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a cornerstone of asymmetric synthesis and quality control.[1]

While chiral chromatography (HPLC and GC) is a powerful separation technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, non-separative, and often more convenient alternative for ee determination. In an achiral environment, enantiomers are isochronous, meaning they produce identical NMR spectra. The key to unlocking NMR for chiral analysis lies in the introduction of a chiral auxiliary that interacts with the enantiomeric analyte to create a diastereomeric environment.[2]

This guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TAE), famously known as Pirkle's alcohol, as a premier chiral solvating agent (CSA) for the determination of enantiomeric excess by ¹H NMR spectroscopy.[3] We will delve into the mechanistic underpinnings of its chiral recognition capabilities and provide detailed, field-proven protocols for its application.

The Mechanism of Chiral Recognition with Pirkle's Alcohol

The efficacy of Pirkle's alcohol as a CSA stems from its unique molecular architecture, which facilitates the formation of transient, diastereomeric solvates with a wide range of chiral molecules.[3] These short-lived complexes are formed through a specific set of non-covalent interactions, leading to distinct chemical environments for the corresponding protons of each enantiomer. This chemical shift non-equivalence (Δδ) allows for the direct quantification of the enantiomeric ratio by integrating the resolved signals in the ¹H NMR spectrum.

The key structural features of Pirkle's alcohol and their roles in chiral recognition are:

-

The Anthracene Ring: This large, planar aromatic system is crucial for inducing significant chemical shift dispersion. It acts as a powerful anisotropic shield, creating distinct magnetic environments for the protons of the complexed analyte enantiomers. Furthermore, the electron-rich π-system of the anthracene moiety readily engages in π-π stacking interactions with aromatic or other unsaturated groups present in the analyte molecule.

-

The Acidic Hydroxyl Group: The hydroxyl proton of Pirkle's alcohol is rendered significantly acidic by the electron-withdrawing trifluoromethyl group. This acidity promotes the formation of strong hydrogen bonds with basic sites on the analyte, such as amines, the carbonyl oxygen of esters, lactones, and carboxylic acids.[4]

-

The Trifluoromethyl (CF₃) Group: This sterically bulky and highly electronegative group serves a dual purpose. It enhances the acidity of the hydroxyl proton, thereby strengthening the key hydrogen bonding interaction. Its steric demand also contributes to a more defined and rigid diastereomeric complex, which amplifies the difference in the spatial arrangement of the two enantiomers.

-

The Chiral Center: The stereogenic carbon bearing the hydroxyl, trifluoromethyl, and anthryl groups is the lynchpin of the chiral recognition process. It is the asymmetric nature of this center that ensures the formation of two distinct diastereomeric complexes with the (R) and (S) enantiomers of the analyte, which are not mirror images and thus have different physical properties, including their NMR spectra.

The synergistic effect of these features results in a "three-point interaction model" (though not always rigidly required), where the differential spatial arrangement of the two enantiomers relative to the anthryl ring of Pirkle's alcohol leads to the observed chemical shift non-equivalence.

Caption: Step-by-step workflow for ee determination using Pirkle's alcohol.

Self-Validation and Best Practices

To ensure the trustworthiness and accuracy of the results, consider the following points:

-

Linearity: For validation of a new method for a specific analyte, it is advisable to prepare samples with known ratios of the two enantiomers (e.g., 90:10, 75:25, 50:50) and confirm that the ee calculated from the NMR integration is linear with respect to the actual enantiomeric composition.

-

Signal Choice: Choose signals for integration that are well-resolved (baseline separated if possible) and free from overlap with other signals in the spectrum, including those from the CSA or residual solvent.

-

No Kinetic Resolution: The interaction between the CSA and the analyte is a rapid equilibrium. Therefore, kinetic resolution is not a concern, which is a significant advantage over some chiral derivatizing agents where incomplete reaction can lead to erroneous results. [5]* Purity of CSA: The enantiomeric purity of the Pirkle's alcohol used is critical. While it does not affect the accuracy of the ee measurement of the analyte (the ratio of diastereomers remains the same), using a racemic or partially resolved CSA will result in smaller observed Δδ values, potentially hindering resolution.

Conclusion

This compound (Pirkle's alcohol) stands as a powerful and versatile chiral solvating agent for the rapid and reliable determination of enantiomeric excess by ¹H NMR spectroscopy. Its mechanism of action, rooted in the formation of transient diastereomeric complexes through a combination of hydrogen bonding and π-π stacking, is well-understood and applicable to a wide array of chiral molecules. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently integrate this technique into their analytical workflows, ensuring the stereochemical integrity of their chiral compounds.

References

-

Pirkle, W. H. (n.d.). Pirkle's alcohol. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). (A): ¹H NMR analysis of quantitative step-wise addition of Pirkle's alcohol... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Combinatorial Science, 18(5), 242-251. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

-

Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic chemistry, 56(17), 10717–10723. Retrieved from [Link]

-

Scafato, P., et al. (2012). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of organic chemistry, 77(17), 7349–7357. Retrieved from [Link]

-

Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear Magnetic Resonance Determination of Enantiomeric Composition and Absolute Configuration of γ-Lactones Using Chiral this compound. The Journal of Organic Chemistry, 42(2), 384-387. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Retrieved from [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]

-

D'Acunzo, F., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2170. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Determining Absolute Configuration: An Application Guide to Pirkle's Alcohol in NMR Spectroscopy

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit vastly different pharmacological, toxicological, and material properties.[1] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to discern and control molecular chirality.[1] Consequently, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemical research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is inherently unable to distinguish between enantiomers in an achiral environment.[2] To overcome this limitation, chiral solvating agents (CSAs) are employed to induce a diastereomeric interaction, thereby breaking the spectral degeneracy of enantiomers. Among the arsenal of CSAs, 2,2,2-trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, has emerged as a robust and versatile reagent for the simultaneous determination of enantiomeric purity and absolute configuration.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles for utilizing Pirkle's alcohol to confidently assign the absolute configuration of chiral analytes.

The Mechanism of Chiral Recognition: The Pirkle Model

The efficacy of Pirkle's alcohol as a chiral solvating agent lies in its ability to form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[2][3] These short-lived solvates exhibit distinct NMR spectra due to the differential spatial arrangement of the analyte's protons relative to the magnetically anisotropic anthracene ring of Pirkle's alcohol.[3] The resulting differences in chemical shifts (Δδ) for corresponding protons in the two enantiomers allow for their differentiation and quantification.

The predictive power of this method stems from a generalized solvation model, originally proposed by W. H. Pirkle.[3] The model is predicated on the formation of a specific intermolecular complex stabilized primarily by a hydrogen bond between the hydroxyl group of Pirkle's alcohol and a basic site on the analyte (e.g., the carbonyl oxygen of an ester, the nitrogen of an amine). A secondary, weaker interaction may also occur between the carbinyl hydrogen of Pirkle's alcohol and another basic site on the analyte.[3]

In this complex, the analyte orients itself to minimize steric hindrance, causing the substituents at the chiral center to occupy distinct regions of space relative to the shielding and deshielding zones of the anthracene ring. Protons on the analyte that are positioned over the face of the anthracene ring will experience a shielding effect and shift to a higher field (lower ppm), while those near the edge of the ring will be deshielded and shift to a lower field (higher ppm).

A simplified mnemonic for predicting the absolute configuration of a secondary alcohol, for instance, when using (R)-Pirkle's alcohol is as follows:

-

Identify the chiral center of the analyte.

-

Assign priorities to the substituents at the chiral center (L = large, S = small).

-

Orient the analyte such that the hydrogen-bond accepting group (e.g., the oxygen of a carbonyl) is interacting with the hydroxyl group of (R)-Pirkle's alcohol.

-

Position the larger substituent (L) to be anti-periplanar to the bulky anthracene group to minimize steric clash.

-

Observe the anisotropic effect : The smaller substituent (S) will be forced into the shielding cone of the anthracene ring, causing its proton signals to shift upfield. Conversely, the larger substituent's protons will be in the deshielding region and shift downfield.

By observing which substituent's signals are shifted upfield in the presence of (R)-Pirkle's alcohol, one can deduce the absolute configuration of the analyte.

Experimental Workflow for Absolute Configuration Determination

The following diagram illustrates the general workflow for determining the absolute configuration of a chiral analyte using Pirkle's alcohol.

Caption: Workflow for determining absolute configuration with Pirkle's alcohol.

Detailed Experimental Protocol

This protocol provides a general guideline for the determination of the absolute configuration of a chiral analyte using Pirkle's alcohol. Optimization of concentrations and the molar ratio of Pirkle's alcohol to the analyte may be necessary for optimal signal separation.

Materials:

-

Chiral analyte (enantioenriched sample)

-

(R)- and/or (S)-Pirkle's alcohol (high enantiomeric purity)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Preparation of the Analyte Stock Solution:

-

Accurately weigh approximately 10-20 mg of the chiral analyte.

-

Dissolve the analyte in 0.6 mL of deuterated chloroform in a clean, dry NMR tube.

-

-

Acquisition of the Reference Spectrum:

-

Acquire a standard ¹H NMR spectrum of the analyte solution. This spectrum will serve as a reference to identify the chemical shifts of the analyte's protons in the absence of the chiral solvating agent.

-

-

Addition of Pirkle's Alcohol:

-

To the same NMR tube containing the analyte solution, add a predetermined amount of (R)-Pirkle's alcohol. A typical starting point is 1 to 2 molar equivalents relative to the analyte. For some systems, up to 5 equivalents may be necessary to achieve sufficient separation of the enantiomeric signals.

-

Gently mix the contents of the NMR tube to ensure a homogeneous solution.

-

-

Acquisition of the Complex Spectrum:

-

Acquire a ¹H NMR spectrum of the mixture. It is crucial to maintain the same temperature as the reference spectrum to avoid temperature-induced chemical shift changes.

-

Observe the spectrum for splitting of signals corresponding to the protons of the chiral analyte. The integration of the separated signals can be used to determine the enantiomeric excess (ee) of the sample.

-

-

Data Analysis and Configuration Assignment:

-

Identify the signals corresponding to the major and minor enantiomers.

-

For key protons near the chiral center, calculate the chemical shift difference (Δδ) between the signals of the two enantiomers.

-

Apply the Pirkle model (as described in the "Mechanism of Chiral Recognition" section) to correlate the direction of the chemical shifts (upfield or downfield) with the absolute configuration of the major enantiomer. For example, if using (R)-Pirkle's alcohol with a secondary alcohol, the protons of the smaller substituent on the major enantiomer are expected to shift upfield.

-

For unambiguous assignment, it is highly recommended to repeat the experiment using (S)-Pirkle's alcohol. The induced shifts for a given enantiomer should be in the opposite direction compared to when (R)-Pirkle's alcohol is used.

-

Quantitative Data and Observations

The magnitude of the induced chemical shift difference (Δδ) is dependent on several factors, including the nature of the analyte, the solvent, the temperature, and the concentration of both the analyte and Pirkle's alcohol.

| Analyte Class | Key Protons | Typical Δδ (ppm) with Pirkle's Alcohol | Observations and Considerations |

| Secondary Alcohols | Protons on substituents at the carbinol carbon | 0.05 - 0.20 | The carbinol proton itself may also show significant splitting. |

| Chiral Amines | Protons on substituents at the α-carbon | 0.05 - 0.15 | The N-H proton may broaden or exchange; observing the α-protons is more reliable. |